molecular formula C11H10N2O B156345 N-(1-Cyanoprop-2-en-1-yl)benzamide CAS No. 137283-01-3

N-(1-Cyanoprop-2-en-1-yl)benzamide

Cat. No. B156345
M. Wt: 186.21 g/mol
InChI Key: ZYVJXLIRLXFVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanoprop-2-en-1-yl)benzamide, also known as CPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a small molecule that belongs to the class of enones and has a molecular weight of 191.23 g/mol.

Mechanism Of Action

The mechanism of action of N-(1-Cyanoprop-2-en-1-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(1-Cyanoprop-2-en-1-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(1-Cyanoprop-2-en-1-yl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates cell growth and survival.

Biochemical And Physiological Effects

N-(1-Cyanoprop-2-en-1-yl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(1-Cyanoprop-2-en-1-yl)benzamide inhibits the growth of cancer cells and bacteria. In vivo studies have shown that N-(1-Cyanoprop-2-en-1-yl)benzamide reduces inflammation and pain in animal models of arthritis and other inflammatory diseases. N-(1-Cyanoprop-2-en-1-yl)benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of N-(1-Cyanoprop-2-en-1-yl)benzamide is that it is a small molecule that can easily penetrate cell membranes and reach its target site. N-(1-Cyanoprop-2-en-1-yl)benzamide is also relatively easy to synthesize, making it a cost-effective compound for lab experiments. However, one limitation of N-(1-Cyanoprop-2-en-1-yl)benzamide is that it has low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for N-(1-Cyanoprop-2-en-1-yl)benzamide research. One direction is to further investigate the mechanism of action of N-(1-Cyanoprop-2-en-1-yl)benzamide and its potential targets. Another direction is to explore the use of N-(1-Cyanoprop-2-en-1-yl)benzamide as a lead compound for the development of new drugs for various diseases. Additionally, N-(1-Cyanoprop-2-en-1-yl)benzamide could be used as a building block for the synthesis of novel materials with unique properties. Finally, more studies are needed to determine the safety and efficacy of N-(1-Cyanoprop-2-en-1-yl)benzamide in humans.

Synthesis Methods

N-(1-Cyanoprop-2-en-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of 3-chloropropenoic acid with benzoyl chloride, followed by the reaction of the resulting product with sodium cyanide and then with hydrochloric acid. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

N-(1-Cyanoprop-2-en-1-yl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(1-Cyanoprop-2-en-1-yl)benzamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. In drug discovery, N-(1-Cyanoprop-2-en-1-yl)benzamide has been used as a lead compound in the development of new drugs for various diseases, including cancer and Alzheimer's disease. In material science, N-(1-Cyanoprop-2-en-1-yl)benzamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

137283-01-3

Product Name

N-(1-Cyanoprop-2-en-1-yl)benzamide

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-(1-cyanoprop-2-enyl)benzamide

InChI

InChI=1S/C11H10N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h2-7,10H,1H2,(H,13,14)

InChI Key

ZYVJXLIRLXFVIO-UHFFFAOYSA-N

SMILES

C=CC(C#N)NC(=O)C1=CC=CC=C1

Canonical SMILES

C=CC(C#N)NC(=O)C1=CC=CC=C1

synonyms

Benzamide, N-(1-cyano-2-propenyl)- (9CI)

Origin of Product

United States

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